4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide 4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 361173-81-1
VCID: VC6303642
InChI: InChI=1S/C20H25N3O2S/c1-5-23(6-2)14-9-7-13(8-10-14)18(25)22-19-21-15-11-20(3,4)12-16(24)17(15)26-19/h7-10H,5-6,11-12H2,1-4H3,(H,21,22,25)
SMILES: CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Molecular Formula: C20H25N3O2S
Molecular Weight: 371.5

4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

CAS No.: 361173-81-1

Cat. No.: VC6303642

Molecular Formula: C20H25N3O2S

Molecular Weight: 371.5

* For research use only. Not for human or veterinary use.

4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide - 361173-81-1

Specification

CAS No. 361173-81-1
Molecular Formula C20H25N3O2S
Molecular Weight 371.5
IUPAC Name 4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C20H25N3O2S/c1-5-23(6-2)14-9-7-13(8-10-14)18(25)22-19-21-15-11-20(3,4)12-16(24)17(15)26-19/h7-10H,5-6,11-12H2,1-4H3,(H,21,22,25)
Standard InChI Key GBTWFKFHHSSHEI-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C

Introduction

Chemical Identity and Structural Characteristics

4-(Diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a heterocyclic organic compound featuring a benzothiazole core fused with a tetrahydrocyclohexenone ring and substituted with a diethylamino-benzamide moiety. Its molecular formula is C20H25N3O2S\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{O}_{2}\text{S}, with a molecular weight of 371.5 g/mol. The IUPAC name delineates its structure:

  • Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole (sulfur and nitrogen-containing heterocycle).

  • Tetrahydrocyclohexenone substituent: A partially saturated cyclohexane ring with a ketone group at the 7-position and two methyl groups at the 5-position.

  • Benzamide side chain: A 4-(diethylamino)benzamide group attached to the thiazole nitrogen.

Molecular Geometry and Stereochemistry

The compound’s three-dimensional structure, derived from its InChI key (GBTWFKFHHSSHEI-UHFFFAOYSA-N), reveals a planar benzothiazole system with substituents oriented to maximize conjugation. The diethylamino group introduces steric bulk, potentially influencing binding interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC20H25N3O2S\text{C}_{20}\text{H}_{25}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight371.5 g/mol
SMILESCCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
SolubilityNot publicly available
PubChem CID4340949

Synthesis and Manufacturing

The synthesis of 4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves multi-step organic reactions, typically proceeding through two primary stages:

Formation of the Benzothiazole Core

The benzothiazole scaffold is synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. For this compound, 5,5-dimethylcyclohexane-1,3-dione reacts with elemental sulfur and ammonium acetate under reflux conditions to yield the tetrahydrobenzothiazol-7-one intermediate .

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/Conditions
1CyclizationS8_8, NH4_4OAc, Δ
2Nucleophilic Acyl Substitution4-(Diethylamino)benzoyl chloride, Et3_3N, DCM

Structural and Functional Analogues

Comparative analysis with structurally related compounds provides insights into potential biological activities:

Analogues with Antimicrobial Activity

Benzothiazole derivatives, such as 2-aminobenzothiazoles, exhibit broad-spectrum antimicrobial properties by inhibiting bacterial DNA gyrase. The diethylamino group in this compound may enhance membrane permeability, a hypothesis supported by studies on similar amphiphilic molecules .

Challenges and Future Directions

Current research gaps include:

  • Solubility and bioavailability: The lack of solubility data impedes formulation development. Prodrug strategies, such as phosphate esterification, could enhance aqueous solubility.

  • Target validation: High-throughput screening against kinase panels is needed to identify primary molecular targets.

  • Toxicological profiling: Acute and chronic toxicity studies in model organisms are essential for translational applications.

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